N-[2-(4-pyridinyl)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Description
Synthesis Analysis
The synthesis of related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives often involves multi-step chemical reactions, starting from basic heterocyclic compounds or aminopyridines. These processes may include cyclization, halogen-metal exchange, and reactions with various reagents to introduce specific functional groups or modify the molecular structure to achieve desired properties. For instance, Rao et al. (2017) disclosed a highly efficient synthesis of 3-formyl imidazo[1,2-a]pyridines under Cu-catalyzed aerobic oxidative conditions, utilizing ethyl tertiary amines as carbon sources, indicating a novel activation mode for these amines in the presence of molecular oxygen [Rao et al., 2017].
Molecular Structure Analysis
The molecular structure of compounds in this category can be confirmed and analyzed through various spectroscopic techniques including FT-IR, NMR spectroscopy, and mass spectrometry, as well as X-ray crystallography. For example, Qin et al. (2019) used these methods to confirm the structure of a related compound, highlighting the role of density functional theory (DFT) in predicting molecular conformations and properties that match experimental data [Qin et al., 2019].
Chemical Reactions and Properties
Chemical reactions involving such compounds can include functionalization, substitution, and the formation of novel derivatives through the interaction with various chemical agents. The synthesis of derivatives often explores the impact of different substituents on the compound's biological activity or physical-chemical properties. The study by Rao et al. (2017) exemplifies the broad substrate scope and good functional group tolerance of these synthesis methods [Rao et al., 2017].
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, are crucial for their potential application and can be studied through crystallographic analysis and DFT calculations. The work by Qin et al. (2019) provides insight into the crystal structure and highlights the use of DFT to understand physicochemical properties, which are essential for designing compounds with desired characteristics [Qin et al., 2019].
properties
IUPAC Name |
N-(2-pyridin-4-ylethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4OS/c21-20(22,23)15-3-1-2-14(10-15)16-11-27-17(12-29-19(27)26-16)18(28)25-9-6-13-4-7-24-8-5-13/h1-5,7-8,10-12H,6,9H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLVBEGWJMQHLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN3C(=CSC3=N2)C(=O)NCCC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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